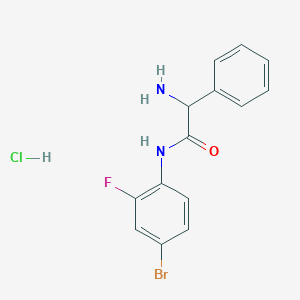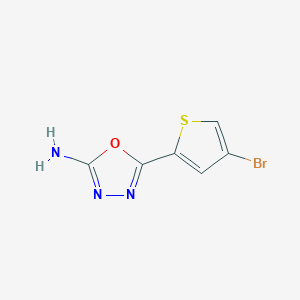
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
“(4-Bromo-2-thienyl)methanol” is a laboratory chemical . It is used for research and development purposes .
Synthesis Analysis
There is a study that identified some analogous compounds of α-PVT, which had a bromine substitution on the thiophene ring . These compounds were identified in the samples containing α-PVT . The brominated α-PVTs were also found when overbrominated 1-(thiophen-2-yl)pentan-1-one reacted with pyrrolidine . They are suspected to be the by-products of α-PVT synthesis .
Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-thienyl)methanol” is C5H5BrOS . The molecular weight is 193.06 . The SMILES string is OCc1cc(Br)cs1 .
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Dietary Assessment
Studies have focused on biomonitoring and dietary assessment of heterocyclic amines, including 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine. This involves analyzing the presence and concentration of these compounds in human biological samples and linking them to dietary habits. For instance, the presence of carcinogenic heterocyclic amines in the urine of healthy individuals consuming a regular diet has been reported, indicating continual exposure through food. However, these compounds were not detected in patients receiving parenteral alimentation, suggesting that they are not formed endogenously (Ushiyama et al., 1991). Additionally, a descriptive study aimed at characterizing the intake of xenobiotics from food processing, including various heterocyclic amines, highlighted their widespread presence and levels in different dietary sources, emphasizing the need to adjust their intake to recommended levels (Zapico et al., 2022).
Carcinogenicity and Human Exposure
Research has also delved into the carcinogenic potential of heterocyclic amines and their prevalence in human exposure. Investigations show that humans are continuously exposed to mutagenic and carcinogenic heterocyclic amines found in cooked foods and that the levels of exposure to certain heterocyclic amines like PhIP and MeIQx are comparable to other known carcinogens. This continuous exposure is evidenced by the detection of these amines in the urine samples of individuals consuming normal diets (Wakabayashi et al., 1993). Further studies highlight the importance of assessing the levels of these compounds in humans to establish their role in disease etiology (Magagnotti et al., 2000).
Metabolism and Toxicity
Some research has concentrated on understanding the metabolism and potential toxicity of heterocyclic amines. For example, studies have developed methods to analyze and quantify the metabolites of heterocyclic amines in human urine, contributing to the understanding of their metabolism and potential toxic effects in vivo (Stillwell et al., 1999). Other studies have used advanced techniques like accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines in humans and rodents, shedding light on the comparative metabolism and potential carcinogenicity of these compounds at low exposure levels (Turteltaub et al., 1999).
Safety And Hazards
“(4-Bromo-2-thienyl)methanol” is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
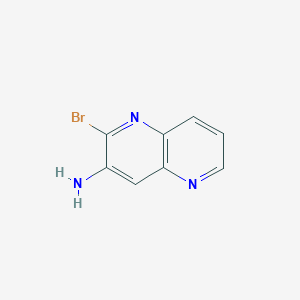
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)
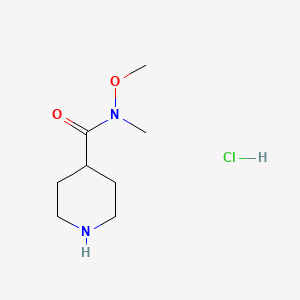
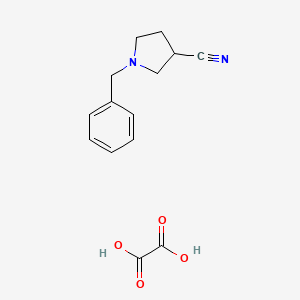
![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)
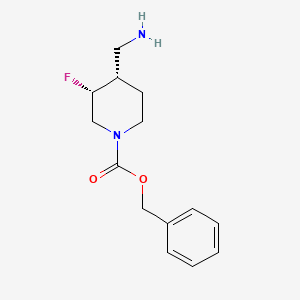
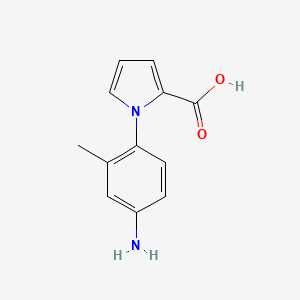
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
